

# Technical Guide: Spectroscopic Characterization of 2-Methoxyquinolin-4-amine Hydrochloride

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## Compound of Interest

Compound Name: 2-Methoxyquinolin-4-amine  
hydrochloride

CAS No.: 858468-48-1

Cat. No.: B2528221

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## Executive Summary & Application Context

**2-Methoxyquinolin-4-amine hydrochloride** is a critical heterocyclic intermediate employed in the synthesis of bioactive pharmacophores, particularly in the development of kinase inhibitors and antimalarial agents. Its structural core—a quinoline ring functionalized with an electron-donating methoxy group at the C2 position and a primary amine at the C4 position—imparts unique electronic properties that are pivotal for structure-activity relationship (SAR) studies.

This guide provides a comprehensive analysis of the spectroscopic signature of this compound.<sup>[1][2][3][4]</sup> Unlike simple quinolines, the "push-push" electronic system (donors at C2 and C4) creates a distinct shielding pattern in the NMR spectrum, particularly at the C3 position. The hydrochloride salt form, preferred for stability and solubility, introduces protonation effects that must be accounted for during spectral interpretation.<sup>[4]</sup>

## Structural Elucidation & Logic

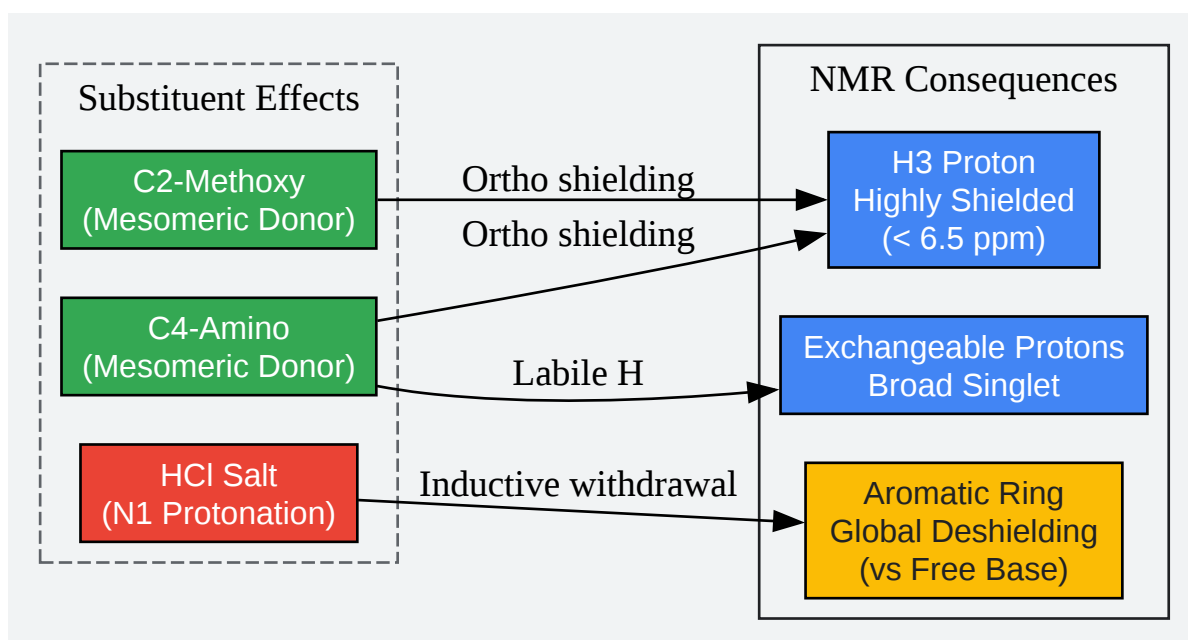
The characterization of 2-methoxyquinolin-4-amine HCl relies on understanding the interplay between the electron-donating substituents and the electron-deficient heteroaromatic ring.

## Electronic Environment

- C2-Methoxy Group: Acts as a strong

- acceptor (inductive) but a strong
- donor (mesomeric). This increases electron density at C3 and the ring nitrogen.[4]
- C4-Amino Group: A strong
  - donor that significantly shields the C3 position and the benzenoid ring (C5-C8).
- Ring Nitrogen (N1): In the hydrochloride salt, N1 is protonated. This converts the nitrogen into a strong electron-withdrawing group, causing a global downfield shift (deshielding) of the aromatic protons compared to the free base.

## Visualization of Structural Logic[4]



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Figure 1: Logic flow detailing the electronic effects governing the NMR shifts of 2-methoxyquinolin-4-amine HCl.

## Spectroscopic Data: NMR (Nuclear Magnetic Resonance)

Experimental Protocol: Due to the ionic nature of the hydrochloride salt, DMSO- $d_6$  is the solvent of choice.  $CDCl_3$  is unsuitable due to poor solubility and potential aggregation.[4]

- Concentration: 10-15 mg in 0.6 mL DMSO-d<sub>6</sub>.
- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[4]
- Temperature: 298 K.[4]

## **<sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)**

The proton spectrum is characterized by a distinct singlet for the methoxy group, a highly shielded singlet for the H3 proton, and a deshielded aromatic region due to the salt formation.

Position	Shift ( $\delta$ ppm)	Multiplicity	Integral	Assignment Logic
NH <sub>2</sub> / NH <sup>+</sup>	8.80 - 9.50	Broad Singlet	3H	Ammonium/Amine protons (exchangeable). Broadened by quadrupole relaxation and exchange.[4]
H5	8.15 - 8.25	Doublet (J=8.0 Hz)	1H	Deshielded by peri-effect of the C4-amine and N1 protonation.
H7	7.70 - 7.80	Triplet (td)	1H	Typical aromatic resonance.[4]
H8	7.55 - 7.65	Doublet (J=8.0 Hz)	1H	Adjacent to the protonated nitrogen.[4]
H6	7.40 - 7.50	Triplet (td)	1H	Typical aromatic resonance.[4]
H3	6.35 - 6.45	Singlet	1H	Diagnostic Peak. Uniquely upfield for an aromatic proton due to dual electron donation from OMe and NH <sub>2</sub> . [4]
OCH <sub>3</sub>	4.05 - 4.10	Singlet	3H	Characteristic methoxy group. [4] Slightly downfield from typical anisole (3.8 ppm) due to the electron-

deficient

quinoline ring.[4]

**<sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)**

Position	Shift (δ ppm)	Type	Assignment Logic
C2	162.5	Cq	Deshielded by direct attachment to Oxygen and N1.
C4	156.0	Cq	Deshielded by amine attachment; ipso carbon.[4]
C8a	145.0	Cq	Ring junction carbon. [4]
C7	132.5	CH	Aromatic CH.[4]
C8	125.0	CH	Aromatic CH.[4]
C5	122.5	CH	Aromatic CH.[4]
C6	118.0	CH	Aromatic CH.[4]
C4a	112.5	Cq	Ring junction, shielded by resonance from C4-amine.[4]
C3	92.0	CH	Diagnostic Peak. Extremely shielded (upfield) due to ortho-positioning to two electron donors.[4]
OCH <sub>3</sub>	54.5	CH <sub>3</sub>	Typical methoxy carbon.[4]

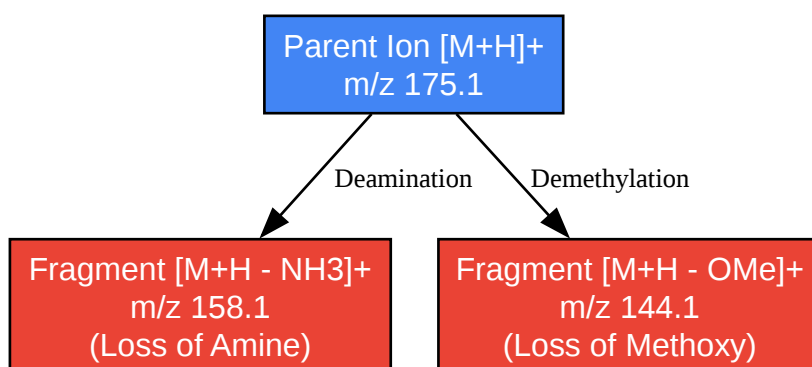
**Mass Spectrometry (MS) Data[5]**

Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).[4][5] The hydrochloride salt dissociates in the MS source, yielding the protonated free base  $[M+H]^+$ .

## Key Ions[4]

m/z (Observed)	Ion Identity	Interpretation
175.1	$[M+H]^+$	Protonated molecular ion (Base Peak). Consistent with $C_{10}H_{11}N_2O^+$ .[4]
197.1	$[M+Na]^+$	Sodium adduct (common trace).[4]
158.1	$[M+H - NH_3]^+$	Fragment: Loss of ammonia from C4 position.[4] Characteristic of primary amines.
144.1	$[M+H - OCH_3]^+$	Fragment: Loss of methoxy radical/group.[4]

## Fragmentation Pathway Visualization[4]



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Figure 2: Primary fragmentation pathways observed in ESI-MS for 2-methoxyquinolin-4-amine.

## Infrared Spectroscopy (IR)[2][6][7]

Method: ATR (Attenuated Total Reflectance) on solid hydrochloride salt.[4]

- 3100 - 3400  $\text{cm}^{-1}$ : Broad absorption band.[4] Corresponds to N-H stretching of the primary amine ( $\text{NH}_2$ ) and the ammonium salt ( $\text{N-H}^+$ ). The salt formation typically broadens this region significantly compared to the free base.[4]
- 2800 - 3000  $\text{cm}^{-1}$ : C-H stretching (aromatic and aliphatic methyl).[4]
- 1640 - 1660  $\text{cm}^{-1}$ : C=N stretching (Quinoline ring).[4]
- 1580 - 1600  $\text{cm}^{-1}$ : N-H bending (Scissoring).
- 1240 - 1260  $\text{cm}^{-1}$ : C-O stretching (Aryl alkyl ether).[4] Strong band characteristic of the methoxy group.[1][4]

## Synthesis & Impurity Profile (For Spectral Validation)

When analyzing the spectra, researchers must be aware of common impurities derived from the synthesis pathway.

Common Synthetic Route: 2,4-Dichloroquinoline → 2-Methoxy-4-chloroquinoline → 2-Methoxyquinolin-4-amine

Potential Impurities to Watch For:

- 2-Methoxy-4-chloroquinoline: Look for the absence of the broad amine peak and a downfield shift of H3 (due to Cl vs  $\text{NH}_2$ ).[4]
- 2,4-Dimethoxyquinoline: Result of "over-reaction" with methoxide.[4] Look for two methoxy singlets in  $^1\text{H}$  NMR (approx 4.0 and 4.1 ppm).
- Residual Solvents: DMSO (2.50 ppm), Methanol (3.17 ppm in DMSO), Water (3.33 ppm in DMSO).[4]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9855604, 4-Methoxyquinolin-2-amine (Isomer Reference).[4] Retrieved from [\[Link\]](#)

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[4] Springer.[4] (Source for theoretical chemical shift calculation rules).

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